Structural Determinant of Spectrum Divergence: Neosordarin vs. Hypoxysordarin Side-Chain Chemistry
Neosordarin (C36H50O11) is isomeric with hypoxysordarin but carries a 4-hydroxy-but-2-enone moiety in place of the two adjacent epoxides present in hypoxysordarin, as determined by 1H, 13C, COSY, HMQC, HMBC, and NOESY NMR experiments [1]. This is the sole structural difference between the two compounds and is associated with a qualitative difference in antifungal spectrum: neosordarin (1), hydroxysordarin (3), and sordarin (4) did not inhibit Paecilomyces variotii or Penicillium notatum at 10 μg/disc, whereas hypoxysordarin (2) was active against both filamentous ascomycetes under identical agar diffusion assay conditions [1]. The side-chain epoxide-to-enone conversion thus abrogates activity against these two organisms without affecting in vitro translation inhibition potency [1].
| Evidence Dimension | Antifungal activity against P. variotii and P. notatum at 10 μg/disc in agar diffusion assay |
|---|---|
| Target Compound Data | Neosordarin: no inhibition zone (inactive) |
| Comparator Or Baseline | Hypoxysordarin: inhibition zone present (active) |
| Quantified Difference | Qualitative present/absent difference at identical loading (10 μg/disc) |
| Conditions | Agar plate diffusion assay; 10 μg compound per disc; organisms: Paecilomyces variotii, Penicillium notatum [REFS-1, Table 2] |
Why This Matters
Procurement of neosordarin instead of hypoxysordarin is essential when studying sordarin structure–activity relationships on filamentous ascomycetes, as the two isomers produce opposite activity outcomes in the same assay.
- [1] Davoli P, Engel G, Werle A, Sterner O, Anke T. Neosordarin and hydroxysordarin, two new antifungal agents from Sordaria araneosa. J Antibiot (Tokyo). 2002 Apr;55(4):377-82. doi: 10.7164/antibiotics.55.377. PMID: 12061545. View Source
